Lithium tartrate monohydrate

Overview

Description

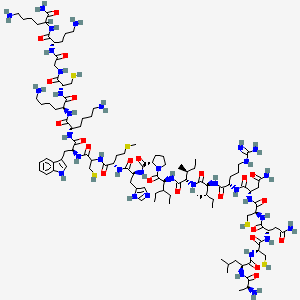

Molecular Structure Analysis

The lattice parameter of a similar compound, Lithium D-isoascorbate monohydrate, was confirmed by X-ray diffraction analysis . The functional groups of the grown crystal were confirmed by Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral analyses .Physical and Chemical Properties Analysis

A related compound, lithium l-tartrate, exhibits negative linear compressibility with a maximum value, Kmax = −21 TPa−1, and an overall NLC capacity, χNLC = 5.1%, that are comparable to the most exceptional materials to date .Scientific Research Applications

Crystal Growth and Structural Properties

- Lithium L-tartrate monohydrate crystals exhibit positive solubility and good transmittance in the visible region, with structural integrity under laser beam irradiation and mechanical hardness. These characteristics make them suitable for optical applications and piezoelectric experiments (Chandran, James, Magesh, & Prasanna, 2021).

High-Pressure Studies and Phase Transitions

- Lithium thallium tartrate monohydrate exhibits unique structural and dielectric properties under high-pressure conditions, making it a valuable subject for studies on phase transitions and ferroelectric behavior (Kamba et al., 2002).

Spectroscopy and Elastic Properties

- Studies using spectroscopy methods like Brillouin scattering and Raman spectroscopy provide insights into the elastic properties and phase transitions of lithium ammonium tartrate monohydrate, relevant in the field of material science (Udagawa, Kohn, & Nakamura, 1978).

Crystallographic Analysis

- Detailed crystallographic analysis of various lithium tartrate monohydrate compounds contributes to the understanding of molecular structure, bonding, and coordination in chemistry (Gelbrich, Threlfall, Huth, & Seeger, 2006).

Ferroelectric Properties and Phase Transitions

- Research on the ferroelectric properties and phase transitions in lithium thallium tartrate monohydrate sheds light on the behavior of materials under different thermal and electrical conditions, important for developing advanced electronic materials (Fousek, Cross, & Seely, 1970).

Thermodynamics and Kinetics in Crystal Formation

- Studies exploring the thermodynamics and kinetics of crystal formation in this compound contribute to the broader understanding of material synthesis and phase behavior (Yeung & Cheetham, 2014).

Mechanism of Action

Target of Action

Lithium tartrate monohydrate primarily targets two key enzymes: inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling pathways .

Mode of Action

Lithium interacts with its targets, leading to significant changes in cellular functions. It inhibits IMPA and GSK-3, which are involved in the regulation of various neurotransmitters and second messenger systems . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium affects several biochemical pathways. It downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Lithium also influences the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Furthermore, lithium has been found to interact with downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has a narrow therapeutic index, and therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .

Result of Action

The molecular and cellular effects of lithium’s action are diverse and significant. It has neuroprotective effects, preserves neuronal function, and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production process of lithium compounds can have environmental impacts, notably in global warming, acidification, smog formation, and ozone layer depletion . These factors can potentially affect the quality and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

Lithium tartrate monohydrate may interact with various enzymes and proteins. For instance, lithium, a component of this compound, is known to interact with glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in numerous cellular processes . This interaction can influence the activity of this enzyme, potentially affecting various biochemical reactions .

Cellular Effects

The effects of this compound on cells are not fully understood. Lithium, one of its components, has been shown to influence various cellular processes. For example, lithium can affect cell signaling pathways, gene expression, and cellular metabolism . It can stabilize monoamine levels, interact with second messengers, and exert neuroprotective effects .

Molecular Mechanism

Lithium, a component of this compound, is known to inhibit GSK-3β, a kinase that phosphorylates eIF2B and reduces its activity . By inhibiting GSK-3β, lithium is expected to stimulate eIF2B activity, which could potentially explain some of its effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on lithium have shown that it can have varying effects at different dosages . For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-known. Lithium, a component of this compound, is known to influence various metabolic pathways. For instance, lithium can affect the inositol metabolism and the Wnt/β-catenin pathway .

Transport and Distribution

Lithium, one of its components, can be transported across membranes in several ways .

Subcellular Localization

Studies on lithium have shown that it can affect the subcellular localization of certain proteins .

Properties

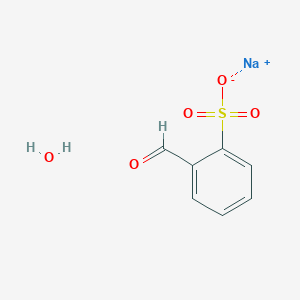

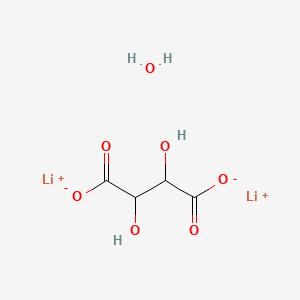

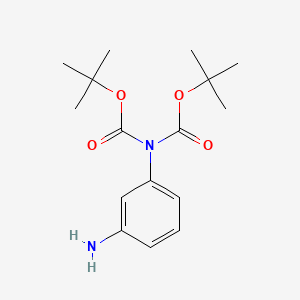

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOSKKVQUGWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Li2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594089 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-32-3 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)

![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)